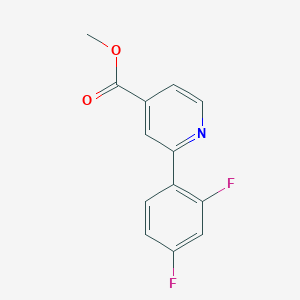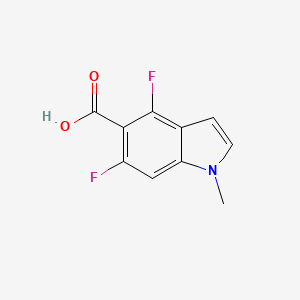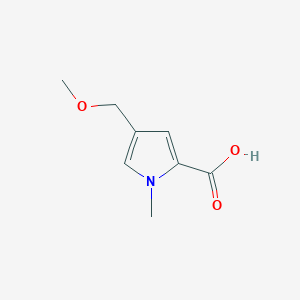
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can affect the rate and outcome of the reaction .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, density, and solubility. Its chemical properties refer to its reactivity with other substances .Wissenschaftliche Forschungsanwendungen
-
Synthesis of 4-methoxymethylbenzoic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of (E)-β-tosylstyrene. The process involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
- Methods of Application : The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. Sunlight and vigorous stirring are beneficial for the chemical yield of the first step. The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .
- Results or Outcomes : The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried. The final purity could be checked by gas chromatography. The chemical yield ranged from 78-83% .
-
Biological transformations of furanic platform molecules
- Scientific Field : Biocatalysis
- Application Summary : The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil. In this context, biocatalytic and fermentative methods for the bioconversion of furans have been explored .
- Methods of Application : The review presents the oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes .
- Results or Outcomes : The results of these processes propose lower cost and low environmental impact methods for the production of new fuels and polymer precursors .
-
A New Pyrrole Alkaloid from Leccinum Extremiorientale
- Scientific Field : Natural Product Chemistry
- Application Summary : The compound 4- [2-formyl-5- (methoxymethyl)-1 H -pyrrol-1-yl]butanoic acid was isolated from Leccinum Extremiorientale .
- Methods of Application : The compound was isolated and its structure was elucidated by comparison of their spectral data with the literature values .
- Results or Outcomes : The isolation and characterization of this compound contribute to the understanding of the chemical constituents of Leccinum Extremiorientale .
-
Synthesis of 4-methoxymethylbenzoic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement .
- Methods of Application : The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene .
- Results or Outcomes : The final product can be used to synthesize other compounds .
-
(4-(Methoxymethoxy)phenyl)boronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
-
(4-(Methoxymethyl)phenyl)boronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
-
Synthesis of 4-methoxymethylbenzoic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement .
- Methods of Application : The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene .
- Results or Outcomes : The final product can be used to synthesize other compounds .
-
(4-(Methoxymethoxy)phenyl)boronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
-
(4-(Methoxymethyl)phenyl)boronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGCFTUKSHJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





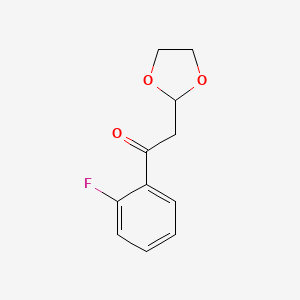
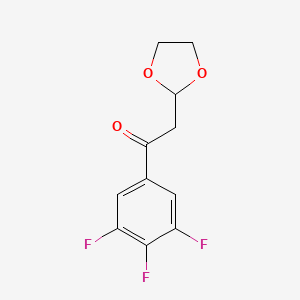
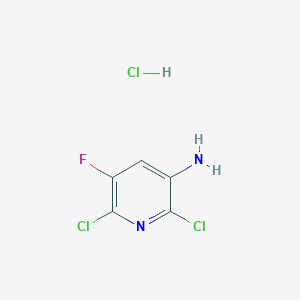
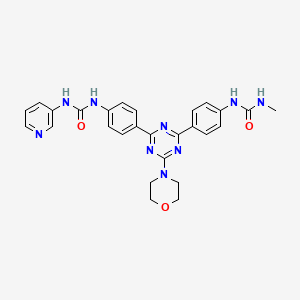
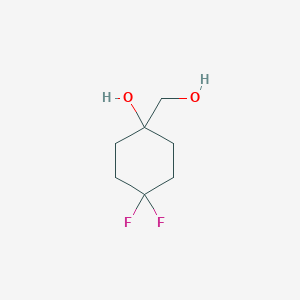
![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
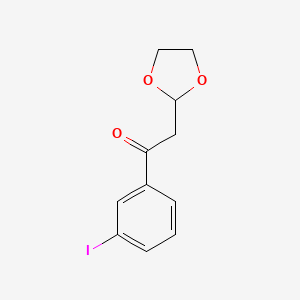
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
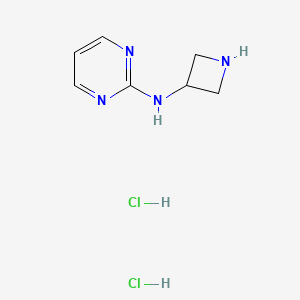
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
